molecular formula C8H16ClN3 B2835067 [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1855907-17-3

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride

カタログ番号: B2835067
CAS番号: 1855907-17-3
分子量: 189.69
InChIキー: LIEQUAFNMLONKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a pyrazole-derived amine compound featuring a 2-methylpropyl (isobutyl) substituent at the 1-position of the pyrazole ring and a methanamine group at the 3-position, with a hydrochloride counterion.

特性

IUPAC Name

[1-(2-methylpropyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)6-11-4-3-8(5-9)10-11;/h3-4,7H,5-6,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEQUAFNMLONKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855907-17-3
Record name [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

The synthesis of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Isobutyl Group: The isobutyl group is introduced to the pyrazole ring through an alkylation reaction.

    Formation of the Methanamine Group: The methanamine group is then attached to the pyrazole ring through a substitution reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

化学反応の分析

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential as a calcimimetic agent. Calcimimetics are drugs that mimic the action of calcium on tissues, particularly the parathyroid glands. Research has shown that derivatives of pyrazole can modulate calcium-sensing receptors, which are crucial in managing conditions like secondary hyperparathyroidism .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. The unique structure of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride allows it to interact with specific cellular pathways involved in tumor growth and proliferation. In vitro studies demonstrated its efficacy against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Investigations into its effects on neurotransmitter systems have shown promise in treating neurological disorders such as depression and anxiety. Its mechanism of action appears to involve modulation of serotonin and dopamine receptors .

Case Study 1: Calcimimetic Development

A study focused on the optimization of pyrazole derivatives revealed that [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride showed significant activity as a type II calcimimetic agent. In vivo models demonstrated its effectiveness in reducing parathyroid hormone levels, indicating its potential for treating secondary hyperparathyroidism .

Case Study 2: Anticancer Efficacy

In a series of experiments evaluating the anticancer properties of various pyrazole derivatives, [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride was found to induce apoptosis in colorectal cancer cells. The mechanism involved the activation of caspase pathways, leading to cell death and reduced tumor size in animal models .

Case Study 3: Neuropharmacological Effects

A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that administration of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride resulted in significant reductions in anxiety-related behaviors, supporting its potential use in treating anxiety disorders .

作用機序

The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring structure allows it to bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the methanamine group can form hydrogen bonds with target molecules, enhancing its binding affinity. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Derivatives

Pyrazole-based amines exhibit diverse physicochemical and biological properties depending on substituent position and functional groups. Key comparisons include:

Table 1: Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanamine HCl Likely C₈H₁₅N₃·HCl ~177.6–178.6 Isobutyl (1-position), NH₂ (3-position) Moderate lipophilicity, amine reactivity
1-[5-(Methoxymethyl)-1H-pyrazol-3-yl]methanamine HCl C₆H₁₂ClN₃O 177.63 Methoxymethyl (5-position) Increased hydrophilicity due to ether group
1-(3-Methyl-1H-pyrazol-5-yl)methanamine HCl C₅H₁₀ClN₃ 147.61 Methyl (3-position) Compact structure, lower molecular weight
[3-(1H-Pyrazol-1-yl)phenyl]methanamine HCl C₁₀H₁₂ClN₃ 209.68 Phenyl ring (3-position) Enhanced aromatic interactions

Key Observations :

  • Positional Isomerism : The 3-yl vs. 4-yl substitution in pyrazole (e.g., ’s [1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine) alters electronic distribution and steric effects, impacting binding affinity .
  • Functional Groups : Methoxymethyl (C₆H₁₂ClN₃O) introduces polarity, improving aqueous solubility compared to the isobutyl group .
  • Aromatic vs. Aliphatic Substituents : Phenyl-containing derivatives (e.g., ) enable π-π stacking in biological systems, whereas aliphatic chains (e.g., isobutyl) prioritize lipid bilayer penetration .

Comparison with Non-Pyrazole Heterocycles

Compounds with alternative heterocyclic cores demonstrate distinct pharmacological profiles:

Table 2: Heterocyclic Amine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Properties Reference
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 Cyclopropane High metabolic stability (CF₃ group)
[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]amine HCl C₆H₁₂ClN₃O 177.63 Oxadiazole Bioisostere for esters/amides
4-(1H-Pyrazol-4-yl)piperidine C₈H₁₃N₃ 151.21 Piperidine-pyrazole Basic amine, potential CNS activity

Key Observations :

  • Trifluoromethyl Groups (): Enhance resistance to oxidative metabolism and increase lipophilicity compared to isobutyl .
  • Oxadiazole Cores (): Improve electronic properties, mimicking carboxylate groups in drug-receptor interactions .
  • Piperidine-Pyrazole Hybrids (): Combine rigidity (piperidine) with hydrogen-bonding capacity (pyrazole), useful in kinase inhibitor design .

生物活性

[1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₈H₁₅N₃·HCl
  • Molecular Weight : 153.23 g/mol
  • IUPAC Name : 1-(2-methylpropyl)-1H-pyrazol-3-ylmethanamine hydrochloride
  • Appearance : Liquid

The biological activity of [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been shown to possess anti-inflammatory and antimicrobial properties, making it a candidate for therapeutic development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Bacterial Strain MIC (µg/mL)
Methicillin-resistant S. aureus (MRSA)≤0.25
Staphylococcus aureus16
Pseudomonas aeruginosa>200

The compound's structure allows it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial action .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A recent screening campaign evaluated several derivatives of pyrazole compounds against a panel of pathogens. Among them, [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride exhibited the lowest MIC against MRSA, demonstrating significant antibacterial activity without cytotoxic effects on human cells .
  • Case Study on Inflammation
    In a preclinical model of inflammation, the compound was administered to assess its effect on edema formation. Results indicated a marked reduction in edema compared to control groups, supporting its role as a potential therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of pyrazole derivatives to enhance their biological activity. Modifications at the pyrazole ring or the amine group have yielded compounds with improved efficacy against specific targets.

Modification Effect
Substitution on Pyrazole RingIncreased antimicrobial potency
Alteration of Amine GroupEnhanced anti-inflammatory activity

These findings underscore the importance of structural modifications in optimizing the biological activity of pyrazole derivatives .

Q & A

Q. What are the standard synthetic routes for [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclization of pyrazole precursors followed by alkylation. For example:

Cyclization : Formation of the pyrazole ring using hydrazine derivatives and β-keto esters under acidic conditions.

Alkylation : Introduction of the 2-methylpropyl group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., palladium catalysts in ethanol or dichloromethane) .
Optimization strategies include adjusting solvent polarity (e.g., ethanol for higher yields) and temperature control (40–60°C) to minimize side reactions. Catalyst screening (e.g., Rhodium vs. Palladium) can enhance regioselectivity .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and amine protonation.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identification of N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Verification of chlorine content (HCl salt) and molecular formula consistency .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in sealed glass containers at 2–8°C in a dry environment. Avoid exposure to strong oxidizers (e.g., peroxides) and humidity to prevent decomposition. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict long-term integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from structural analogs or assay variability. Approaches include:
  • Comparative Structural Analysis : Map substituent effects using analogs (e.g., 1-(3-Methoxyphenyl) derivatives vs. fluorinated variants) to identify activity determinants .
  • Dose-Response Studies : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to confirm potency thresholds .
  • In Silico Modeling : Molecular docking against target receptors (e.g., serotonin transporters) to validate binding modes .

Q. What experimental designs are recommended to assess the compound’s pharmacokinetic properties?

  • Methodological Answer : Use embedded experimental designs combining quantitative (e.g., LC-MS plasma concentration) and qualitative (e.g., tissue distribution via autoradiography) methods:
  • In Vivo Absorption : Administer via intravenous/oral routes in rodent models; measure bioavailability using AUC calculations.
  • Metabolic Stability : Incubate with liver microsomes; track degradation via HPLC .

Q. How can solubility discrepancies in aqueous vs. organic solvents be addressed for in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in buffered saline (pH 7.4).
  • Salt Formation : Test alternative counterions (e.g., citrate vs. hydrochloride) to improve aqueous solubility .
  • Surfactant-Assisted Dispersion : Add Tween-80 (0.01% w/v) to prevent aggregation in cell-based assays .

Key Recommendations for Researchers

  • Prioritize structure-activity relationship (SAR) studies to refine biological targeting.
  • Validate synthetic batches with HPLC-MS to ensure >95% purity for pharmacological assays .
  • Collaborate with computational chemists to model metabolic pathways and toxicity risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。